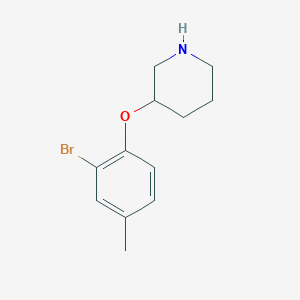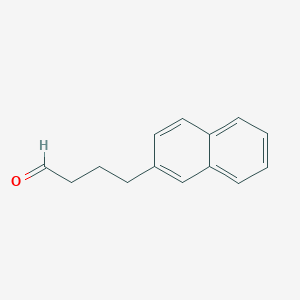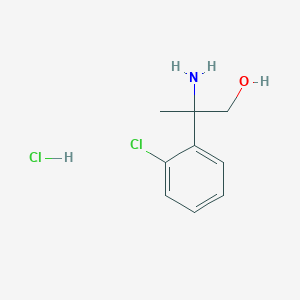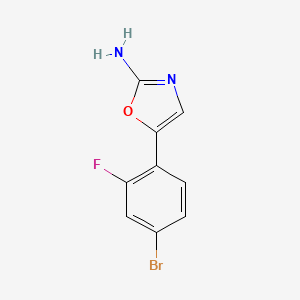
2-Pyridinemethanol, 5-fluoro-alpha-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol is a fluorinated organic compound that features both trifluoromethyl and fluoropyridinyl groups
Métodos De Preparación
The synthesis of 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol typically involves the reaction of 5-fluoropyridine with a trifluoromethylating agent. One common synthetic route includes the use of trifluoroacetaldehyde and a base to facilitate the formation of the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Análisis De Reacciones Químicas
2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols or amines, depending on the reducing agent used, such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique fluorinated structure makes it valuable in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways due to its ability to act as a fluorinated probe.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the fluoropyridinyl moiety can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate biological pathways effectively .
Comparación Con Compuestos Similares
2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol can be compared with other fluorinated compounds, such as:
2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone: This compound has a similar structure but differs in the position of the fluorine atom on the pyridine ring, which can affect its reactivity and applications.
1-(5-fluoropyridin-2-yl)ethan-1-ol:
These comparisons highlight the unique aspects of 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol, such as its enhanced stability and reactivity due to the presence of both trifluoromethyl and fluoropyridinyl groups.
Propiedades
Número CAS |
1286776-46-2 |
|---|---|
Fórmula molecular |
C7H5F4NO |
Peso molecular |
195.11 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(5-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H5F4NO/c8-4-1-2-5(12-3-4)6(13)7(9,10)11/h1-3,6,13H |
Clave InChI |
ZWUQASWPDGMMIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1F)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid](/img/structure/B13547979.png)
![[(2-Methyl-1,3-thiazol-4-yl)methyl][(5-phenylthiophen-2-yl)methyl]amine dihydrochloride](/img/structure/B13547982.png)











